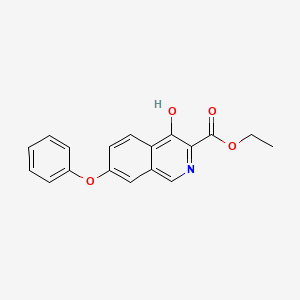
Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
Cat. No. B8690042
M. Wt: 309.3 g/mol
InChI Key: WEANEDLYMJPBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863292B2
Procedure details


365 mg of 2-(2,4-dimethoxy-benzyl)-4-hydroxy-7-phenoxy-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester was dissolved in 7.9 ml of dichloromethane. To the solution was added 92 μL of thionyl chloride. The reaction was stirred at room temperature for 6.5 h, and then 500 μL of ethanol was added and the reaction stirred for an additional 10 min. The mixture was partitioned between ethyl acetate and sodium bicarbonate. The organic fraction was successively washed with 0.5 M HCl, water, brine; dried over anhydrous sodium sulfate, and concentrated to 468 mg of a yellow oil. The oil was purified by flash chromatography on silica gel, eluting with a gradient of 15-50% ethyl acetate in hexanes, to produce 232 mg of crude product, which was crystallized from ether and hexanes to give 193 mg of off-white solid; MS (+) m/z 310.08 (m+1).
Name
2-(2,4-dimethoxy-benzyl)-4-hydroxy-7-phenoxy-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester
Quantity
365 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7](CC2C=CC(OC)=CC=2OC)[CH2:8][C:9]2[C:14]([C:15]=1[OH:16])=[CH:13][CH:12]=[C:11]([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH:10]=2)=[O:5])[CH3:2].S(Cl)(Cl)=O.C(O)C>ClCCl>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][C:9]2[C:14]([C:15]=1[OH:16])=[CH:13][CH:12]=[C:11]([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH:10]=2)=[O:5])[CH3:2]
|
Inputs


Step One
|
Name
|
2-(2,4-dimethoxy-benzyl)-4-hydroxy-7-phenoxy-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester
|
|
Quantity
|
365 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1N(CC2=CC(=CC=C2C1O)OC1=CC=CC=C1)CC1=C(C=C(C=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
7.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
92 μL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at room temperature for 6.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred for an additional 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was partitioned between ethyl acetate and sodium bicarbonate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic fraction was successively washed with 0.5 M HCl, water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to 468 mg of a yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by flash chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 15-50% ethyl acetate in hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce 232 mg of crude product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from ether and hexanes
|
Outcomes


Product
Details
Reaction Time |
6.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1N=CC2=CC(=CC=C2C1O)OC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 193 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

